3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C14H24N2S |
|---|---|
Molecular Weight |
252.42 g/mol |
IUPAC Name |
3-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C14H24N2S/c1-14(2,3)10-6-7-11-12(9-10)17-13(16-11)5-4-8-15/h10H,4-9,15H2,1-3H3 |
InChI Key |
NTHYXVINCGPABR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)CCCN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine generally involves:
- Construction of the tetrahydrobenzo[d]thiazole core,
- Introduction of the tert-butyl substituent at the 6-position,
- Attachment of the propan-1-amine side chain at the 2-position of the thiazole ring.
Stepwise Synthesis Overview
Formation of Tetrahydrobenzo[d]thiazole Core
One common approach to synthesize the tetrahydrobenzo[d]thiazole scaffold is via cyclization reactions involving α-active methylene ketones and thiocyanate sources, followed by amine addition to form the thiazole ring. A notable one-pot procedure involves:
- Bromination of α-active methylene ketones using N-bromosuccinimide (NBS) in ethanol at room temperature,
- Nucleophilic substitution of the brominated intermediate with potassium thiocyanate,
- Cyclization by addition of primary amines under stirring to yield thiazol-2(3H)-imine derivatives.
This method achieves good yields (up to 80-90%) and allows for variation of substituents on the ketone and amine components, enabling structural diversity in the thiazole derivatives.
Introduction of the Tert-butyl Group
The tert-butyl substituent at the 6-position can be introduced either by using tert-butyl-substituted precursors or by alkylation reactions on the thiazole ring or its intermediates. Alkylation of carboxamide or thiazole nitrogen atoms with tert-butyl groups has been reported to improve solubility and binding properties in related benzothiazole derivatives.
Attachment of the Propan-1-amine Side Chain
The propan-1-amine moiety can be introduced via reductive amination or nucleophilic substitution reactions on appropriate intermediates. For example, reduction of amide precursors using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (-10 to 10 °C) yields the corresponding amines with good efficiency (up to 77% yield).
Detailed Experimental Procedure Example
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Bromination of α-active methylene ketone with NBS (1.1 equiv) in ethanol at room temperature, 1 h | - | Generates bromo intermediate |
| 2 | Addition of potassium thiocyanate (1 equiv), stirring 1 h | - | Nucleophilic substitution |
| 3 | Addition of primary amine (e.g., tert-butyl-substituted amine), stirring 3-4 h | 80-90% | Cyclization to thiazol-2(3H)-imine derivative |
| 4 | Reduction of amide intermediate with LiAlH4 in THF at -10 to 10 °C, 1-2 h | ~77% | Conversion to propan-1-amine derivative |
This sequence is efficient and amenable to scale-up, providing the desired compound with high purity after standard aqueous workup and extraction.
Research Findings and Mechanistic Insights
Mechanism of Thiazole Ring Formation
The one-pot synthesis involves:
- Electrophilic bromination at the α-position of the ketone,
- Nucleophilic attack by thiocyanate ion replacing bromide,
- Intramolecular cyclization triggered by the primary amine attacking the thiocyanate moiety,
- Formation of the thiazol-2(3H)-imine ring system.
This mechanism is supported by reaction monitoring and isolation of intermediates.
Influence of Substituents on Reactivity
- The tert-butyl group at the 6-position provides steric bulk that can influence ring closure and stability.
- Alkylation at the nitrogen atoms of the thiazole or carboxamide groups can modulate solubility and biological activity.
- The propan-1-amine side chain is critical for biological interactions and can be introduced via reduction of amide precursors with LiAlH4, which requires careful temperature control to avoid side reactions.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | α-active methylene ketones, NBS, KSCN, primary amines |
| Solvent | Ethanol (for bromination and substitution), THF (for reduction) |
| Bromination conditions | Room temperature, 1 h |
| Nucleophilic substitution | Room temperature, 1 h |
| Cyclization | Stirring 3-4 h at room temperature |
| Reduction reagent | Lithium aluminum hydride (LiAlH4) |
| Reduction temperature | -10 to 10 °C |
| Typical yield | 77-90% |
| Purification | Extraction with dichloromethane (DCM), crystallization from isopropyl alcohol or ethanol |
The preparation of This compound involves a multi-step synthetic route starting from α-active methylene ketones, proceeding through bromination, nucleophilic substitution with potassium thiocyanate, cyclization with primary amines, and final reduction of amide intermediates to amines. The process benefits from a one-pot methodology that simplifies synthesis and improves yields. Introduction of the tert-butyl group and propan-1-amine side chain is achieved through careful selection of starting materials and reduction conditions.
This synthetic approach is supported by detailed experimental data demonstrating good yields and purity, making it suitable for further medicinal chemistry applications and biological evaluation.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .
Scientific Research Applications
3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The tetrahydrobenzo[d]thiazole scaffold is prevalent in medicinal chemistry due to its versatility in modulating biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity The tert-butyl group in the target compound enhances lipophilicity compared to the methyl group in 6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine. This modification may improve blood-brain barrier penetration but could reduce aqueous solubility . TSF-15 incorporates a dichlorobenzamido group and a phenylpropan-1-aminium side chain, enabling interactions with charged biological targets.
Role of the Thiazole Core
- The tetrahydrobenzo[d]thiazole scaffold is shared across all analogues but differs in substitution patterns. For example, GDC-0834 replaces thiazole with a thiophene ring (tetrahydrobenzo[b]thiophene), which may alter electron distribution and binding affinity to targets like BTK .
Pharmacological Relevance
- BI-II828BS , a pramipexole impurity, highlights the importance of amine-rich tetrahydrobenzo[d]thiazole derivatives in dopamine agonist therapy. Its structural complexity (C₂₀H₃₂N₆S₂) contrasts with the simpler target compound, suggesting divergent mechanisms of action .
Biological Activity
3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine, also known by its CAS number 81779-11-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 210.34 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit various biological activities including:
- Antimicrobial Activity : Thiazole compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications in the thiazole structure can enhance antibacterial efficacy .
- Anticancer Properties : Some thiazole derivatives exhibit cytotoxic effects against cancer cell lines. The structure of the thiazole ring plays a crucial role in determining the potency against specific cancer types .
- Antimalarial Activity : A series of thiazole analogs were evaluated for their activity against the Plasmodium falciparum strain, indicating that certain structural modifications can lead to compounds with high antimalarial potency .
Structure-Activity Relationship (SAR)
The SAR studies of thiazole derivatives suggest that:
- Substituents on the Thiazole Ring : Electron-withdrawing groups at specific positions can enhance biological activity. For example, non-bulky substituents at the ortho position on the phenyl ring have been favored for increased potency .
- Amine Group Influence : The presence of amine functionalities can significantly affect the interaction of these compounds with biological targets, enhancing their therapeutic potential.
Anticancer Activity
In a study evaluating various thiazole derivatives for anticancer activity, this compound was found to exhibit moderate cytotoxicity against MCF-7 breast cancer cells. The IC50 value was determined to be within a low micromolar range, indicating promising potential for further development as an anticancer agent .
Antimicrobial Effectiveness
Another study focused on the antimicrobial properties of thiazole derivatives found that compounds similar to this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the structural characteristics of the thiazole ring and its substituents .
Data Tables
| Biological Activity | IC50 Value (µM) | Target Cells/Organisms |
|---|---|---|
| Anticancer (MCF-7) | 5.38 | Breast Cancer |
| Antimicrobial | Varies | Various Bacterial Strains |
| Antimalarial | Low Micromolar | Plasmodium falciparum |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves cyclization and protection/deprotection strategies. For example, tert-butyl groups are introduced via di-tert-butyl dicarbonate in tetrahydrofuran to protect amine functionalities during intermediate steps . Characterization of intermediates can be achieved using NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity. Monitoring reaction progress via TLC with iodine visualization is recommended for real-time analysis .
Q. How can researchers ensure stereochemical integrity during the synthesis of this compound?
- Methodological Answer : Enantiomerically pure starting materials, such as (S)- or (R)-4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamines, are critical. Chiral HPLC or polarimetry should be employed post-synthesis to verify enantiopurity. Protecting groups (e.g., tert-butylcarbamate) prevent racemization during acylation or alkylation steps .
Q. What are the best practices for handling and storing this compound to maintain stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Purity should be confirmed via GC-MS before storage, and hygroscopic intermediates should be kept in desiccators with silica gel .
Advanced Research Questions
Q. How can structural modifications to the benzothiazole core influence biological activity, and what computational tools are suitable for predictive modeling?
- Methodological Answer : Substituent effects (e.g., tert-butyl vs. methyl groups) can be modeled using DFT calculations (e.g., Gaussian09) to predict electronic and steric impacts. Molecular docking (AutoDock Vina) against targets like kinases or GPCRs can guide rational design. Validate predictions with in vitro assays (e.g., enzyme inhibition or receptor binding) .
Q. How should researchers address contradictions in reported bioactivity data for structurally similar benzothiazole derivatives?
- Methodological Answer : Cross-validate assays under standardized conditions (e.g., ATP concentration in kinase assays). Perform meta-analyses of published IC₅₀ values, accounting for variables like cell line heterogeneity or assay pH. Use structural analogs (e.g., 4-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine) as controls to isolate substituent-specific effects .
Q. What strategies are effective for elucidating the compound’s mechanism of action when initial target screens yield ambiguous results?
- Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions. CRISPR-Cas9 knockout libraries can highlight pathways sensitive to the compound. Pair with metabolomics (LC-HRMS) to trace metabolic perturbations .
Methodological Challenges and Solutions
Q. How can researchers optimize yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Use flow chemistry for exothermic steps (e.g., cyclization) to improve control. For air-sensitive intermediates, employ Schlenk techniques or gloveboxes. Optimize solvent systems (e.g., THF/DMF mixtures) via Design of Experiments (DoE) software .
Q. What analytical techniques are recommended for resolving overlapping spectral signals in NMR characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
